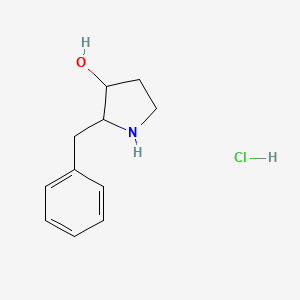

2-Benzyl-3-pyrrolidinol hydrochloride

Übersicht

Beschreibung

2-Benzyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride can be achieved through several routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation with Aspergillus species, followed by stereoselective enzymatic esterification . Another approach includes the reduction of amides using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and enantiomeric purity.

Analyse Chemischer Reaktionen

2-Benzyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 to convert amides to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Benzyl-3-pyrrolidinol hydrochloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its applications can be categorized into several domains:

Organic Synthesis

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality in synthetic pathways, which is crucial for developing enantiomerically pure compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, particularly in:

- Neuroprotection : Studies suggest that it may protect neuronal cells from oxidative stress, which is vital for treating neurodegenerative disorders.

- Enzyme Modulation : The compound has shown promise in modulating the activity of specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders.

Biochemical Studies

The interaction of this compound with biological macromolecules has been explored to understand its mechanism of action better. It may act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes.

Recent studies have highlighted various biological activities associated with this compound:

Neuroprotection in Animal Models

A study demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. This suggests a protective role against neurodegeneration and supports its potential use in therapies for conditions like Alzheimer's disease.

Enzymatic Activity Modulation

In vitro experiments indicated that this compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting its utility as a therapeutic agent for metabolic disorders.

Conclusion and Future Directions

The applications of this compound span across various scientific fields, demonstrating its significance as a chiral building block and a potential therapeutic agent. Future research should focus on elucidating its detailed mechanisms of action and exploring its efficacy in clinical settings.

This compound holds promise for further development in drug discovery and synthesis, particularly in creating novel therapeutics that target specific biological pathways.

Wirkmechanismus

The mechanism of action of 2-Benzyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating stereoselective reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-3-pyrrolidinol hydrochloride can be compared with other pyrrolidine derivatives, such as:

3-Pyrrolidinol: A simpler analog that lacks the benzyl group.

1-Benzoyl-3-pyrrolidinol: Another derivative with a benzoyl group instead of a benzyl group.

Pyrrolidinone derivatives: These compounds have a carbonyl group in place of the hydroxyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Benzyl-3-pyrrolidinol hydrochloride, also known as (R)-(+)-1-benzyl-3-pyrrolidinol hydrochloride, is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO·HCl

- CAS Number : 1888786-76-2

- Structure : The compound features a pyrrolidine ring with a benzyl substitution at the nitrogen atom and a hydroxyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's chiral nature allows it to fit into active sites, modulating enzymatic activities and influencing various biological pathways.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurotransmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Demonstrated potential in reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

In Vitro Studies

In vitro studies have highlighted the biological effects of this compound:

- Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its potential as an antioxidant agent .

In Vivo Studies

Animal model studies have provided insights into its therapeutic potential:

- Neuroprotection : In a mouse model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-benzylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKUTOOVBOQFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.